molecular formula C24H28N6O2 B12523797 2-Pyridinecarboxamide, 6,6'-(4,6-pyrimidinediyl)bis[N,N-diethyl- CAS No. 679786-74-4

2-Pyridinecarboxamide, 6,6'-(4,6-pyrimidinediyl)bis[N,N-diethyl-

Cat. No.: B12523797
CAS No.: 679786-74-4
M. Wt: 432.5 g/mol
InChI Key: LRWHISIPHTZUTQ-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is a complex organic compound that belongs to the class of pyridinecarboxamides. This compound is known for its unique structure, which includes a pyrimidine ring linked to two pyridinecarboxamide groups. It is often used in various scientific research applications due to its ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] typically involves the condensation of pyridine-2,6-dicarboxylic acid with N,N-diethylamine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine or pyrimidine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides with altered functional groups.

Scientific Research Applications

2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] involves its ability to coordinate with metal ions through its pyridine and pyrimidine nitrogen atoms. This coordination can influence various molecular targets and pathways, leading to its observed effects in different applications. The exact pathways depend on the specific context in which the compound is used, such as its interaction with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Pyridinecarboxamide, 6,6’-(4,6-pyrimidinediyl)bis[N,N-diethyl-] apart is its unique structure that combines the properties of both pyridine and pyrimidine rings. This dual functionality allows it to form more complex and stable metal complexes, making it highly valuable in coordination chemistry and related fields .

Properties

CAS No.

679786-74-4

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

6-[6-[6-(diethylcarbamoyl)pyridin-2-yl]pyrimidin-4-yl]-N,N-diethylpyridine-2-carboxamide

InChI

InChI=1S/C24H28N6O2/c1-5-29(6-2)23(31)19-13-9-11-17(27-19)21-15-22(26-16-25-21)18-12-10-14-20(28-18)24(32)30(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

LRWHISIPHTZUTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=N1)C2=CC(=NC=N2)C3=NC(=CC=C3)C(=O)N(CC)CC

Origin of Product

United States

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